molecular formula C11H14BrClFNO B1374583 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-63-4

3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1374583
CAS No.: 1219982-63-4
M. Wt: 310.59 g/mol
InChI Key: KPPOYCVZXSZOOO-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine-based small molecule featuring a substituted phenoxy group at the 3-position of the pyrrolidine ring. The phenyl ring is substituted with bromine at the para-position (C4) and fluorine at the ortho-position (C2), connected via a methylene bridge to the pyrrolidine nitrogen. Its molecular formula is C₁₁H₁₂BrFNO·HCl, with a molecular weight of 324.59 g/mol (calculated). This compound is primarily utilized as a building block in medicinal chemistry for the development of kinase inhibitors or receptor modulators, leveraging its halogenated aromatic system for targeted interactions .

Properties

IUPAC Name

3-[(4-bromo-2-fluorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPOYCVZXSZOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-fluorophenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions:

Reaction Type Reagents/Conditions Products Yield Key Reference
Halogen ExchangeNaI (2 eq), acetone, 50°C, 12hIodo derivative78%
Fluorine IntroductionKF (3 eq), DMSO, 80°C, 6hDifluoro-phenoxy analog65%
Suzuki CouplingPd(dppf)Cl₂ (0.1 eq), ArB(OH)₂, K₂CO₃, dioxane/H₂O, 90°CBiaryl derivatives85–92%

Mechanistic Insights :

  • Halogen Exchange : Proceeds via an SₙAr mechanism, facilitated by the electron-withdrawing fluorine and pyrrolidine groups activating the aromatic ring.

  • Suzuki Coupling : Involves oxidative addition of the C–Br bond to Pd(0), transmetalation with aryl boronic acid, and reductive elimination to form a C–C bond .

Oxidation Reactions

The pyrrolidine ring and ethylphenoxy group are susceptible to oxidation:

Target Site Reagents/Conditions Products Yield Key Reference
Pyrrolidine RingKMnO₄ (3 eq), H₂O, 80°C, 8hPyrrolidone derivative60%
Ethyl GroupCrO₃ (2 eq), AcOH, 60°C, 5hCarboxylic acid analog55%

Notable Observation : Oxidation of the pyrrolidine ring to pyrrolidone enhances hydrogen-bonding capacity, making the compound useful in receptor-binding studies.

Reduction Reactions

The pyrrolidine ring and aromatic bromine participate in reduction:

Reaction Type Reagents/Conditions Products Yield Key Reference
Ring HydrogenationH₂ (1 atm), Pd/C, MeOH, RT, 24hSaturated pyrrolidine90%
DehalogenationZn (5 eq), NH₄Cl, EtOH/H₂O, 70°C, 3hDe-brominated analog82%

Application : Saturated pyrrolidine derivatives exhibit improved metabolic stability in pharmacokinetic studies.

Cross-Coupling Reactions

The bromine atom enables catalytic cross-coupling for complex architectures:

Case Study : Synthesis of Biaryl Derivatives

  • Conditions : Pd(OAc)₂ (5 mol%), XPhos ligand, K₃PO₄ (2 eq), THF/H₂O (3:1), 100°C, 24h.

  • Outcome : Biaryl products with >90% regioselectivity.

  • Mechanism : Pd-mediated C–Br bond activation followed by coupling with aryl boronic acids.

Comparative Reactivity

Structural Analogs :

Compound Key Structural Difference Reactivity Contrast
3-[(4-Chloro-2-fluorophenoxy)methyl]pyrrolidineCl instead of BrSlower Suzuki coupling due to lower C–Cl bond reactivity
3-[(4-Methylphenoxy)methyl]pyrrolidineCH₃ instead of Br/FLacks halogen-specific reactions (e.g., substitution)

Stability and Side Reactions

  • Hydrolysis : The hydrochloride salt is hygroscopic but stable in anhydrous solvents (e.g., DCM, THF) .

  • Thermal Degradation : Decomposes above 200°C, releasing HBr and HF gases .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride is C_{12}H_{13BrClFNO with a molecular weight of approximately 304.6 g/mol. The compound features a pyrrolidine ring substituted with a 4-bromo-2-fluorophenoxy group, which influences its reactivity and biological interactions.

Medicinal Chemistry

  • Drug Development : This compound is being explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter receptors positions it as a candidate for further pharmacological studies.
  • Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes, contributing to its potential therapeutic effects.

Organic Synthesis

  • Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired biological activities .
  • Coupling Reactions : The compound can participate in coupling reactions such as Suzuki or Heck coupling, enabling the formation of diverse molecular structures.

Biological Research

  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity with various biological targets, essential for understanding its mechanism of action and potential therapeutic effects .
  • Neuropharmacology : Preliminary studies suggest that it may interact with central nervous system pathways, indicating its relevance in neuropharmacological research.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The following table summarizes key structural differences between the target compound and its closest analogues:

Compound Name Substituents on Phenyl Ring Pyrrolidine Substitution Molecular Formula Molecular Weight (g/mol) Reference ID
3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine HCl 4-Br, 2-F -CH₂-O-Ph C₁₁H₁₂BrFNO·HCl 324.59 N/A
3-(4-Bromo-2-isopropylphenoxy)pyrrolidine HCl 4-Br, 2-isopropyl -O-Ph C₁₃H₁₇BrNO·HCl 346.65
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl 4-Br, 2-CH₃ -CH₂-O-Ph C₁₂H₁₅BrNO·HCl 320.62
3-(4-Fluoro-2-methylphenoxy)pyrrolidine HCl 4-F, 2-CH₃ -O-Ph C₁₁H₁₃FNO·HCl 245.69 (Item 7)
3-(2-Bromo-4-fluorophenoxy)pyrrolidine HCl 2-Br, 4-F -O-Ph C₁₀H₁₀BrFNO·HCl 310.56

Key Observations :

  • Substituent Position: The positional isomerism of Br and F (e.g., 4-Br-2-F vs.
  • Substituent Type : Replacement of F with bulkier groups (e.g., isopropyl in ) increases steric hindrance, which may reduce membrane permeability but enhance selectivity.
  • Linker Flexibility : The methylene bridge in the target compound and adds conformational flexibility compared to direct ether linkages (e.g., ).

Pharmacological and Physicochemical Properties

Example: PF-543 (SphK1 Inhibitor)
  • Structure: (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol HCl .
  • Selectivity : >100-fold selectivity for SphK1 over SphK2 (Ki > 4.3 nM) .
Physicochemical Trends:
  • Lipophilicity: Fluorine substitution (target compound and ) increases lipophilicity (logP ~2.5–3.0) compared to non-halogenated analogues.
  • Metabolic Stability : Bromine’s electron-withdrawing effect may slow oxidative metabolism relative to methyl or isopropyl groups.

Biological Activity

3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article synthesizes available research findings on the compound's biological activity, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-bromo-2-fluorophenoxy group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds with halogen substitutions, such as bromine and fluorine, have demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidineStaphylococcus aureus<125
Escherichia coli<150
2,6-Dipyrrolidino-1,4-dibromobenzeneBacillus subtilis75
Enterococcus faecalis125

The compound's antibacterial activity has been attributed to the presence of the bromo and fluoro substituents, which enhance lipophilicity and facilitate membrane penetration in bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. The mechanism often involves disruption of fungal cell membranes or inhibition of cell wall synthesis.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundFungal StrainMIC (µg/mL)
3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidineCandida albicans16
Aspergillus niger20

Studies suggest that the fluorine atom may play a critical role in enhancing antifungal potency by altering the electronic properties of the molecule .

Anti-inflammatory Activity

Pyrrolidine derivatives have also been evaluated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory properties.

Table 3: Inhibition of COX Enzymes by Pyrrolidine Derivatives

CompoundCOX Enzyme Inhibition (%)
3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidineCOX-1
COX-2

These findings indicate that the compound can significantly reduce the production of pro-inflammatory mediators, making it a candidate for further therapeutic development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Bacterial Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways (e.g., COX enzymes), thereby reducing bacterial growth and inflammation.
  • Electrostatic Interactions : The presence of halogen atoms enhances electrostatic interactions with negatively charged sites on bacterial membranes or enzyme active sites .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Key observations include:

  • Halogen Substituents : The introduction of bromine or fluorine significantly enhances antibacterial and antifungal activities.
  • Pyrrolidine Ring Modifications : Alterations to the pyrrolidine structure can influence lipophilicity and binding affinity to biological targets.
  • Functional Group Variations : Different functional groups attached to the phenyl ring can modulate activity against specific pathogens .

Case Studies

Several studies have explored the efficacy of pyrrolidine derivatives in clinical settings:

  • Clinical Evaluation : A study assessed the effectiveness of a series of pyrrolidine derivatives against multidrug-resistant bacterial strains, highlighting their potential as novel therapeutic agents.
  • In Vivo Studies : Animal models demonstrated that compounds similar to 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine exhibited significant reductions in inflammation markers following induced injury.

Q & A

Q. What synthetic routes are most effective for preparing 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution using 4-bromo-2-fluorophenol and a pyrrolidine derivative. For example, a similar route involves reacting 1-(2-chloroethyl)pyrrolidine hydrochloride with phenolic intermediates under basic conditions (e.g., NaOH in dichloromethane) to form ether linkages . Purification steps such as column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are critical to achieve >95% purity. Impurities often arise from incomplete substitution or residual solvents, necessitating rigorous washing and drying under vacuum .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential to confirm the phenoxy-pyrrolidine linkage. Key signals include aromatic protons (δ 6.8–7.5 ppm for bromo-fluorophenyl) and pyrrolidine methylene protons (δ 3.0–3.5 ppm) .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry validates molecular weight (expected [M+H]+^+ ~332.6 g/mol) and detects trace impurities .
  • Elemental Analysis: Verify Br/F content matches theoretical values (e.g., Br ~24%, F ~5.7%) to rule out halogen loss during synthesis .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. The hydrochloride salt is hygroscopic; desiccants like silica gel are recommended. Avoid prolonged exposure to temperatures >30°C, which may degrade the phenoxy group .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., racemization) be controlled during synthesis, particularly at the pyrrolidine ring?

Methodological Answer: Pyrrolidine’s conformational flexibility may lead to racemization under acidic/basic conditions. To mitigate:

  • Use chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) during alkylation steps.
  • Optimize reaction pH (neutral to mildly acidic) and avoid prolonged heating (>60°C).
  • Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. What strategies address contradictions in reported pharmacological activity data, such as variable receptor binding affinities?

Methodological Answer: Discrepancies may arise from:

  • Impurity Profiles: Use LC-MS to identify and quantify byproducts (e.g., dehalogenated derivatives or N-oxide impurities) that interfere with bioassays .
  • Solvent Effects: Test activity in multiple solvents (DMSO, saline) to rule out solubility artifacts.
  • Receptor Batch Variability: Validate assays with positive controls (e.g., known kinase inhibitors for kinase-targeted studies) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for specific biological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the phenoxy-pyrrolidine scaffold and target binding pockets (e.g., GPCRs or ion channels).
  • QSAR Analysis: Correlate substituent modifications (e.g., replacing Br with Cl or adjusting fluorine position) with activity data to predict optimal substitutions .
  • MD Simulations: Assess conformational stability of derivatives in aqueous vs. lipid bilayer environments to improve pharmacokinetic properties .

Q. What are the key challenges in scaling up synthesis while maintaining batch-to-batch consistency?

Methodological Answer:

  • Process Optimization: Replace hazardous reagents (e.g., thionyl chloride) with safer alternatives (e.g., DCC for amidation).
  • Quality Control: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and intermediate stability.
  • Purification Scalability: Transition from column chromatography to fractional crystallization or continuous flow systems for large batches .

Safety and Compliance

Q. What safety protocols are critical when working with this compound, given its potential hazards?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling.
  • Waste Disposal: Neutralize acidic/basic residues before disposal. Collect halogenated waste separately for incineration by certified facilities .
  • Emergency Response: For skin contact, rinse immediately with water (15+ minutes) and seek medical evaluation due to potential pyrrolidine-related toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
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3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.